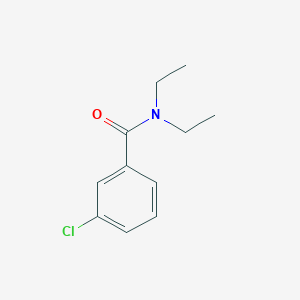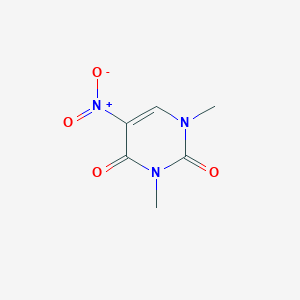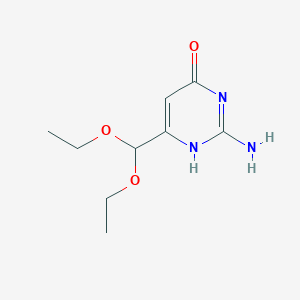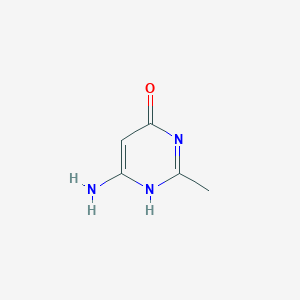
3-chloro-N,N-diethylbenzamide
Vue d'ensemble
Description
3-chloro-N,N-diethylbenzamide is a chemical compound with the molecular formula C11H14ClNO . It has a molecular weight of 211.69 g/mol .
Synthesis Analysis
The synthesis of N,N-diethylbenzamides, including 3-chloro-N,N-diethylbenzamide, can be achieved through the Mitsunobu reaction . This reaction allows for the creation of ortho-, meta-, and para-substituted benzamides, which can contain both electron-donating and electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 3-chloro-N,N-diethylbenzamide includes a benzamide group with a chlorine atom at the 3rd position and two ethyl groups attached to the nitrogen atom .Chemical Reactions Analysis
The Mitsunobu reaction used in the synthesis of N,N-diethylbenzamides is believed to proceed via a non-classical mechanism involving the existence of an acyloxyphosphonium ion .Physical And Chemical Properties Analysis
3-chloro-N,N-diethylbenzamide has a density of 1.115±0.06 g/cm3 (Predicted) and a boiling point of 96-97 °C (Press: 0.2 Torr) .Applications De Recherche Scientifique
Molar Refraction and Polarizability
- Application : Studying molar refraction and polarizability in antiemetic drugs related to 3-chloro-N,N-diethylbenzamide.
- Details : Research on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a compound with structural similarities to 3-chloro-N,N-diethylbenzamide, focused on its molar refractivity and polarizability in various solutions, highlighting its chemical interactions and properties (Sawale et al., 2016).
Photocatalytic Degradation
- Application : Use in photocatalytic degradation studies.
- Details : The degradation of propyzamide, a compound related to 3-chloro-N,N-diethylbenzamide, was enhanced using adsorbent supports with titanium dioxide. This indicates the potential of similar compounds in environmental applications like pollutant degradation (Torimoto et al., 1996).
Behavioral Responses and Bioefficacy
- Application : Investigating behavioral responses and repellent activity against mosquitoes.
- Details : A study on various aromatic amides, including those structurally similar to 3-chloro-N,N-diethylbenzamide, revealed significant repellent activity against Aedes aegypti mosquitoes. This suggests potential applications in vector control and personal protection management (Garud et al., 2011).
Toxicity and Transformation Studies
- Application : Exploring the toxic and transforming effects in cellular studies.
- Details : Research on 3-aminobenzamide, a related compound, investigated its role in altering the toxic and transforming effects of certain chemicals in cell cultures. This has implications for understanding chemical interactions at the cellular level (Lubet et al., 1984).
Metabolic Pathways
- Application : Analysis of metabolic pathways in animal models.
- Details : A study on N-ethylbenzamide and N,N-diethylbenzamide metabolites in rats using NMR spectroscopy provides insights into the metabolic pathways of these compounds, relevant to pharmacological and toxicological studies (Taylor et al., 1995).
Chemical Synthesis
- Application : In chemical synthesis processes.
- Details : Research on the preparation of (E)-N,N-Diethyl-2-styrylbenzamide by Rh-catalyzed C-H activation demonstrates the use of compounds like 3-chloro-N,N-diethylbenzamide in advanced organic synthesis techniques (Patureau et al., 2014).
Propriétés
IUPAC Name |
3-chloro-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTKSSXSNVYXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348613 | |
| Record name | 3-chloro-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N,N-diethylbenzamide | |
CAS RN |
15952-65-5 | |
| Record name | 3-chloro-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)



![N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide](/img/structure/B189752.png)






